Phenamacril

描述

Phenamacril is a novel fungicide belonging to the cyanoacrylate class. It is highly effective against certain species of the genus Fusarium, which are notorious plant pathogens causing significant damage to crops like wheat, maize, rice, and barley. This compound is considered environmentally benign due to its exceptional specificity, targeting only a subset of Fusarium species, including Fusarium graminearum, Fusarium asiaticum, and Fusarium fujikuroi .

准备方法

Synthetic Routes and Reaction Conditions: Phenamacril is synthesized through a series of chemical reactions involving cyanoacrylate intermediates. The synthesis typically involves the following steps:

Formation of Cyanoacrylate Intermediate: The initial step involves the reaction of a suitable aldehyde with malononitrile in the presence of a base to form a cyanoacrylate intermediate.

Cyclization: The cyanoacrylate intermediate undergoes cyclization in the presence of a catalyst to form the this compound scaffold.

Functionalization: The scaffold is then functionalized with various substituents to enhance its fungicidal activity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Reactors: Large batch reactors are used to carry out the initial formation of the cyanoacrylate intermediate.

Continuous Flow Reactors: Continuous flow reactors are employed for the cyclization and functionalization steps to improve efficiency and scalability.

Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

化学反应分析

Phenamacril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups on the scaffold are replaced with other groups. Common reagents for substitution include halogens and alkylating agents.

Major Products Formed:

Oxidized Derivatives: These derivatives are formed through oxidation reactions and may exhibit different fungicidal properties.

Reduced Derivatives: Reduction reactions yield derivatives with altered chemical properties.

Substituted Derivatives: Substitution reactions result in derivatives with modified functional groups, potentially enhancing or reducing fungicidal activity

科学研究应用

Phenamacril has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study cyanoacrylate chemistry and its reactivity.

Biology: this compound is employed in biological studies to understand its mode of action against Fusarium species and its impact on fungal physiology.

Medicine: Research is ongoing to explore the potential of this compound derivatives in treating fungal infections in humans.

Industry: this compound is used in agriculture to protect crops from Fusarium-induced diseases, thereby improving crop yield and quality

作用机制

Phenamacril exerts its fungicidal effects by inhibiting the ATPase activity of class I myosin in Fusarium species. It binds to the actin-binding cleft in a new allosteric pocket, blocking cleft closure and preventing the myosin from functioning properly. This inhibition disrupts essential cellular processes such as vesicle transport, phagocytosis, septation, and cytokinesis, ultimately leading to the death of the fungal cells .

相似化合物的比较

Phenamacril is unique due to its high specificity for Fusarium species and its environmentally benign nature. Similar compounds include:

Cyprodinil: Another fungicide used to control Fusarium species but with a broader spectrum of activity.

Fludioxonil: A fungicide with a different mode of action, targeting the osmotic stress response in fungi.

Prothioconazole: A triazole fungicide that inhibits ergosterol biosynthesis in fungi.

This compound stands out due to its unique mechanism of action and high specificity, making it a valuable tool in crop protection .

生物活性

Phenamacril is a novel cyanoacrylate fungicide primarily used for controlling plant diseases caused by Fusarium species, particularly Fusarium graminearum, which is responsible for Fusarium head blight (FHB) in cereal crops. This article explores the biological activity of this compound, detailing its mechanism of action, resistance mechanisms in fungi, and relevant research findings.

This compound acts as a non-competitive inhibitor of class I myosin ATPase, which is crucial for various cellular processes in fungi. The compound binds to myosin, inhibiting its ATPase activity and consequently disrupting actin filament dynamics and vesicle transport. The inhibitory potency of this compound has been quantified with an IC50 value of approximately 360 nM , indicating its effectiveness in modulating myosin function in sensitive Fusarium species .

Key Findings on Mechanism

- Inhibition of ATPase Activity : this compound inhibits the ATP turnover and actin binding during ATP hydrolysis, which is essential for myosin motor function. The inhibition leads to reduced mycelial growth and affects the stability of the actin cytoskeleton .

- Allosteric Modulation : It has been identified as an allosteric effector, meaning it binds to sites on the myosin molecule that are distinct from the active site, thereby altering its activity without directly competing with ATP .

Efficacy Against Fusarium Species

This compound has demonstrated significant antifungal activity against various Fusarium species. Its application has been shown to reduce both the incidence of FHB and the levels of harmful mycotoxins produced by infected grains by up to 80% .

Comparative Efficacy Table

| Fungus Species | Efficacy (%) | IC50 (nM) | Resistance Mechanism |

|---|---|---|---|

| Fusarium graminearum | 80 | 360 | Myosin mutations (e.g., V151A, S418T) |

| Fusarium avenaceum | Moderate | 365 | Reduced susceptibility |

| Fusarium solani | Low | >1000 | Natural resistance due to myosin divergence |

Resistance Mechanisms

Resistance to this compound has emerged in certain fungal strains, complicating its use in agriculture. Research indicates that mutations in the myosin motor domain can confer resistance. For example, strains with mutations such as V151A and S418T exhibit reduced sensitivity to this compound .

Case Studies on Resistance

- Genome Sequencing : A study sequenced resistant strains of F. graminearum, identifying numerous single-nucleotide polymorphisms that led to amino acid changes in key genes associated with myosin function .

- Transcriptome Analysis : Comparative transcriptome studies have revealed that resistant isolates exhibit significant differences in gene expression related to ribosome biogenesis and cytoskeletal protein binding when treated with this compound .

属性

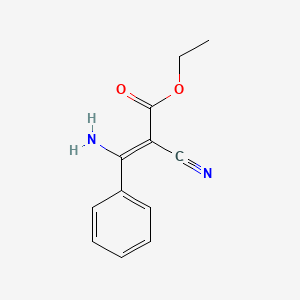

IUPAC Name |

ethyl (Z)-3-amino-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7H,2,14H2,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRQBWKLHCEKQH-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC=CC=C1)\N)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phenamacril specifically targets myosin I (FgMyo1) in susceptible Fusarium species. [, , , ] Myosin I is a molecular motor protein essential for various cellular processes, including mycotoxin biosynthesis. [, ]

A: this compound acts as a reversible and non-competitive inhibitor of myosin I ATPase activity. [] It binds to an allosteric pocket in the actin-binding cleft of myosin I, preventing the closure of the cleft and disrupting the actomyosin cycle, ultimately inhibiting the motor's ability to generate force. [, ]

A: this compound inhibits fungal growth [, , ], disrupts deoxynivalenol (DON) biosynthesis [, , , ], and affects fungal development by impairing toxisome formation, which are subcellular structures involved in DON biosynthesis. []

A: this compound is an ethyl 2-cyano-3-amino-3-phenylacrylate. [] Its stereoconfiguration is established as the (Z)-form. []

ANone: The molecular formula of this compound is C12H12N2O2, and its molecular weight is 216.24 g/mol.

A: Resistance to this compound is primarily attributed to point mutations in the myosin-5 gene, which encodes the target protein FgMyo1. [, , , ]

A: Several point mutations have been identified, including S217L, S217P, E420K, and K218T, among others. The location and type of mutation can influence the resistance level. [, , , ]

A: Commonly employed methods include QuEChERS extraction followed by gas chromatography-mass spectrometry (GC-MS) [] or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ] These methods offer high sensitivity and accuracy for quantifying this compound residues in various matrices.

A: While specific degradation pathways and ecotoxicological data for this compound are limited in the provided research, it is crucial to consider the potential environmental impact of any pesticide. [] Further research on its degradation products, persistence in soil and water, and effects on non-target organisms is essential.

ANone: Yes, several other fungicides with different modes of action can be used, including:

- SDHI fungicides: Fluopyram, cyclobutrifluram, and pydiflumetofen are effective against Fusarium species but cross-resistance with this compound can occur. [, , ]

- Demethylation inhibitors (DMIs): Prothioconazole, metconazole, and tebuconazole offer broad-spectrum control but long-term use can lead to resistance development. [, ]

- Other fungicide classes: Fludioxonil, pyraclostrobin, and prochloraz have shown efficacy against Fusarium but resistance management is crucial. [, , , ]

ANone: Several strategies can be implemented:

- Fungicide rotation: Alternating this compound with fungicides possessing different modes of action can delay resistance development. []

- Mixture applications: Combining this compound with other fungicides can enhance efficacy and potentially reduce selection pressure for resistance. [, ]

- Monitoring resistance: Regular monitoring of Fusarium populations for this compound sensitivity is crucial to guide resistance management strategies. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。